molecular formula C25H28O7 B1227013 7-(3,4-Dihydroxyphenyl)-4-hydroxy-2-(1-hydroxy-1-methyl-ethyl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one

7-(3,4-Dihydroxyphenyl)-4-hydroxy-2-(1-hydroxy-1-methyl-ethyl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one

Cat. No. B1227013
M. Wt: 440.5 g/mol
InChI Key: GHPCQDAMKFOYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-Dihydroxyphenyl)-4-hydroxy-2-(1-hydroxy-1-methyl-ethyl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one is a natural product found in Dorstenia mannii with data available.

Scientific Research Applications

Synthesis and Biological Activities

This compound and its derivatives have been extensively studied for their synthesis methods and biological activities. For instance, Hatzade et al. (2008) described the synthesis of related hydroxy-chromen-4H-ones and their antimicrobial and antioxidant activities (Hatzade et al., 2008). Similarly, Jeyachandran and Ramesh (2011) synthesized thiocyanato derivatives and evaluated their antibacterial activity (Jeyachandran & Ramesh, 2011).

Antimicrobial and Antioxidant Properties

El-Shaaer (2012) conducted studies on benzopyrone derivatives, which included the synthesis and evaluation of antimicrobial activities (El-Shaaer, 2012). Additionally, Baba et al. (2009) isolated new chromene derivatives from licorice and elucidated their structures based on spectrometric evidence, contributing to the understanding of these compounds in traditional folk medicines (Baba et al., 2009).

Design and Synthesis for Antibacterial Activity

Čačić et al. (2009) focused on the design and synthesis of thiazolidin-4-ones based on hydroxy-chromen-4-yl acetic acid, investigating their potential antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

Structural and Supramolecular Studies

Cox et al. (2003) studied the crystal structure of related compounds, focusing on C-H...O, C-H...pi, and pi-pi interactions, highlighting the importance of these interactions in the supramolecular structure (Cox et al., 2003).

Inhibition of Carbonic Anhydrase-II and Potential Pharmacological Applications

Rahman et al. (2015) characterized novel flavonoids from the bark of Millettia ovalifolia, including their significant inhibition of cytosolic form of bovine carbonic anhydrase-II, suggesting potential pharmacological applications (Rahman et al., 2015).

properties

Molecular Formula

C25H28O7

Molecular Weight

440.5 g/mol

IUPAC Name

7-(3,4-dihydroxyphenyl)-4-hydroxy-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C25H28O7/c1-12(2)5-7-14-23-15(10-20(32-23)25(3,4)30)22(29)21-18(28)11-19(31-24(14)21)13-6-8-16(26)17(27)9-13/h5-6,8-9,19-20,26-27,29-30H,7,10-11H2,1-4H3

InChI Key

GHPCQDAMKFOYPM-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C

synonyms

dorsmanin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3,4-Dihydroxyphenyl)-4-hydroxy-2-(1-hydroxy-1-methyl-ethyl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one
Reactant of Route 2
Reactant of Route 2
7-(3,4-Dihydroxyphenyl)-4-hydroxy-2-(1-hydroxy-1-methyl-ethyl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one
Reactant of Route 3
7-(3,4-Dihydroxyphenyl)-4-hydroxy-2-(1-hydroxy-1-methyl-ethyl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one
Reactant of Route 4
7-(3,4-Dihydroxyphenyl)-4-hydroxy-2-(1-hydroxy-1-methyl-ethyl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one
Reactant of Route 5
7-(3,4-Dihydroxyphenyl)-4-hydroxy-2-(1-hydroxy-1-methyl-ethyl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one
Reactant of Route 6
7-(3,4-Dihydroxyphenyl)-4-hydroxy-2-(1-hydroxy-1-methyl-ethyl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one

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